N-(azetidin-3-yl)methanesulfonamide

Medicinal Chemistry Computational ADME Regioisomer Differentiation

Unlike regioisomeric alternatives, the 3-position sulfonamide placement optimizes TPSA (66.6 Ų) and hydrogen bonding for target engagement. Available as free base for enhanced nucleophilicity or hydrochloride salt (CAS 1239205-33-4) for stability; validated in low-nanomolar HBV inhibitor scaffolds (WO2018001952A1). Ideal for protease inhibitor and kinase modulator lead optimization.

Molecular Formula C4H10N2O2S
Molecular Weight 150.2 g/mol
CAS No. 1056056-12-2
Cat. No. B1444748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)methanesulfonamide
CAS1056056-12-2
Molecular FormulaC4H10N2O2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1CNC1
InChIInChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3
InChIKeyJHKHDIBLFHELCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(azetidin-3-yl)methanesulfonamide (CAS 1056056-12-2): A Strained Azetidine Sulfonamide Building Block for Medicinal Chemistry and Drug Discovery Procurement


N-(azetidin-3-yl)methanesulfonamide is a small heterocyclic compound consisting of a four-membered azetidine ring linked via the 3-position to a methanesulfonamide group. With a molecular weight of 150.20 g/mol, it is a white deliquescent solid soluble in water and organic solvents such as methanol, ethanol, and dichloromethane . The compound serves primarily as a versatile intermediate in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules [1]. The strained azetidine ring confers unique reactivity and conformational rigidity, while the sulfonamide moiety provides hydrogen bonding capacity and metabolic stability .

Why Closely Related Azetidine Sulfonamides or Amides Cannot Simply Replace N-(azetidin-3-yl)methanesulfonamide in Critical Synthesis and SAR Studies


The specific regioisomeric placement of the methanesulfonamide group on the azetidine nitrogen (3-position) versus the ring nitrogen (1-position) fundamentally alters molecular properties such as topological polar surface area (TPSA), hydrogen bonding capacity, and electronic distribution [1]. These differences directly impact solubility, permeability, and binding interactions in target-based assays [2]. Furthermore, the free base versus hydrochloride salt form choice (CAS 1239205-33-4) affects reactivity in subsequent derivatization steps and compatibility with reaction conditions, as the free base is more nucleophilic while the salt offers improved handling and stability . Substituting with an acetamide analogue (e.g., N-(azetidin-3-yl)acetamide) removes the sulfonamide's strong hydrogen bond acceptor capacity, potentially altering target engagement and pharmacokinetic profile .

Quantitative Differentiators for N-(azetidin-3-yl)methanesulfonamide: Comparator-Based Evidence for Scientific Selection


Topological Polar Surface Area (TPSA) Differentiates N-(azetidin-3-yl)methanesulfonamide from Its Regioisomer

N-(azetidin-3-yl)methanesulfonamide (free base) exhibits a computed TPSA of 66.6 Ų, which is significantly higher than the 58.2 Ų observed for its regioisomer 1-methanesulfonylazetidin-3-amine (CAS 1340300-17-5) [1]. This difference of +8.4 Ų arises from the distinct orientation of the sulfonamide group relative to the azetidine ring, which alters hydrogen bonding surface exposure. In the context of CNS drug design, TPSA values below 60-70 Ų are often associated with improved blood-brain barrier permeability, while higher values favor aqueous solubility [2].

Medicinal Chemistry Computational ADME Regioisomer Differentiation

Computed Lipophilicity (XLogP3) Guides Solubility-Based Selection Among Azetidine Sulfonamide Analogues

N-(azetidin-3-yl)methanesulfonamide has a computed XLogP3 of -1.3, placing it among more hydrophilic azetidine sulfonamides [1]. While direct LogP data for the acetamide analogue N-(azetidin-3-yl)acetamide (MW 114.15) is not available, its reduced heteroatom count (no sulfur) suggests a higher LogP, potentially impacting aqueous solubility . The hydrochloride salt form (CAS 1239205-33-4) further enhances water solubility, making it the preferred form for aqueous assay buffers .

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Patented Use as a Key Intermediate in Anti-HBV Tetrahydropyridopyrimidines (WO2018001952A1)

N-(azetidin-3-yl)methanesulfonamide is explicitly utilized as a synthetic building block in the preparation of novel tetrahydropyridopyrimidine compounds claimed in WO2018001952A1 (Hoffmann-La Roche) for the treatment and prophylaxis of Hepatitis B Virus (HBV) infection [1]. While the specific compound is a substructure of the final inhibitors rather than the active species itself, its use in a validated patent filing with demonstrated biological activity (HBsAg IC50 = 10 nM; HBV DNA IC50 = 0.15 nM for derivative HBV-IN-9) underscores its relevance for medicinal chemistry programs targeting HBV .

Antiviral Drug Discovery Hepatitis B Virus Building Block Validation

Multi-Modal Analytical QC (NMR, HPLC, GC) Ensures Batch-to-Batch Reproducibility for Critical SAR Studies

Supplier Bidepharm offers N-(azetidin-3-yl)methanesulfonamide at ≥95% purity with accompanying certificates of analysis that include NMR, HPLC, and GC data . This multi-modal QC is not uniformly provided for regioisomers such as 1-methanesulfonylazetidin-3-amine, where vendor data sheets often report only purity percentage and TLC . Additionally, the compound is available in both free base (CAS 1056056-12-2) and hydrochloride salt (CAS 1239205-33-4) forms, allowing researchers to select the optimal physical form for their synthetic or assay requirements .

Quality Control Analytical Chemistry Procurement Specifications

Evidence-Backed Application Scenarios for Procuring N-(azetidin-3-yl)methanesulfonamide (CAS 1056056-12-2)


Hit-to-Lead Optimization in Kinase and Protease Inhibitor Programs

The compound's moderate LogP (-1.3) and TPSA (66.6 Ų) make it a suitable building block for introducing a constrained, hydrogen-bond-capable sulfonamide moiety into lead compounds. Its use in the synthesis of kinase modulators [1] and documented incorporation into patented HBV inhibitors [2] validates its role in medicinal chemistry campaigns requiring precise control of physicochemical properties.

Antiviral Drug Discovery Targeting Hepatitis B Virus (HBV)

As evidenced by WO2018001952A1, this building block is employed in the construction of tetrahydropyridopyrimidine scaffolds with low-nanomolar activity against HBsAg and HBV DNA . Researchers developing next-generation HBV therapies can leverage this validated intermediate to accelerate synthetic access to patent-defined chemical space.

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Containing Bioisosteres

The distinct regioisomeric placement of the sulfonamide group (3-position vs. 1-position) provides a direct comparator for probing the impact of TPSA and hydrogen bonding geometry on target engagement. The availability of both free base and hydrochloride salt forms allows researchers to evaluate salt-form-dependent effects on solubility and reactivity without changing the core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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